4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
Description
This compound is a pyrimidine derivative featuring a 4-ethylphenoxy substituent at the 4-position and a piperidinyl-piperazine-carbonyl moiety at the 6-position. The piperazine ring is further substituted with a pyridin-2-yl group, which introduces hydrogen-bonding capability and aromatic interactions. Such structural complexity is common in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where the pyrimidine core acts as a scaffold for heterocyclic substitutions that influence target binding .
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-2-21-6-8-23(9-7-21)35-26-19-25(29-20-30-26)31-13-10-22(11-14-31)27(34)33-17-15-32(16-18-33)24-5-3-4-12-28-24/h3-9,12,19-20,22H,2,10-11,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNTVIUMSNZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where 3-methoxyaniline reacts with an appropriate electrophile. The final step involves the sulfonation of the benzothiazole derivative to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on substituent variations and their implications for physicochemical properties and biological activity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Pyridinyl vs. Phenyl Substituents: The pyridin-2-yl group (target compound) introduces hydrogen-bonding interactions, critical for binding to kinases or neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Replacement with 3-methylphenyl () increases lipophilicity (LogP ~3.5 vs.
Piperidine vs. Imidazole Modifications :
- The imidazole-containing analog () may exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to piperidine .
Electron-Withdrawing and Steric Effects :
- Methylsulfanyl and carbamoyl groups () enhance solubility via polar interactions and may act as prodrugs, with the thioether group enabling controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
